molecular formula C17H26N2O3S B2827753 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane CAS No. 2176070-31-6

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B2827753
CAS No.: 2176070-31-6
M. Wt: 338.47
InChI Key: WGKPQXQLOFAVTN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclobutyl and methoxy-methylphenyl intermediates, which are then coupled through a series of reactions to form the final diazepane structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfonyl or diazepane moieties.

Scientific Research Applications

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: This compound is investigated for its potential use in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The cyclobutyl and diazepane moieties contribute to the compound’s overall stability and binding affinity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

When compared to similar compounds, 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-Cyclobutyl-4-((4-methoxyphenyl)sulfonyl)-1,4-diazepane
  • 1-Cyclobutyl-4-((3-methylphenyl)sulfonyl)-1,4-diazepane These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity. The presence of both methoxy and methyl groups in this compound provides a unique profile that may offer distinct advantages in certain applications.

Properties

IUPAC Name

1-cyclobutyl-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-13-16(7-8-17(14)22-2)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKPQXQLOFAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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